molecular formula C6H9N B1336120 3,4-dimethyl-1H-pyrrole CAS No. 822-51-5

3,4-dimethyl-1H-pyrrole

Cat. No.: B1336120
CAS No.: 822-51-5
M. Wt: 95.14 g/mol
InChI Key: OJFOWGWQOFZNNJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and two methyl groups attached at the 3 and 4 positions. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry and is found in many natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-1H-pyrrole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes such as sterol 14α-demethylase, where it inhibits the enzyme’s activity by binding to its active site . This interaction is crucial as it can affect the biosynthesis of sterols, which are essential components of cell membranes. Additionally, this compound has shown potential antimicrobial and antifungal properties, making it a candidate for drug development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of key signaling molecules and transcription factors. For example, its interaction with sterol 14α-demethylase can lead to changes in the composition of cell membranes, impacting cell signaling and membrane fluidity . Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors involved in sterol biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of sterol 14α-demethylase, this compound inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in cell membrane composition and function. Additionally, the compound’s ability to modulate gene expression further contributes to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products and their effects on cells are still being investigated. Long-term studies have indicated that this compound can have sustained effects on cellular processes, particularly in the context of sterol biosynthesis and membrane composition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular membranes and inhibition of essential enzymes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as sterol 14α-demethylase, affecting the conversion of lanosterol to ergosterol . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects . For example, its interaction with sterol 14α-demethylase occurs in the endoplasmic reticulum, highlighting the importance of subcellular localization in its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with ammonia or primary amines can yield this compound under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrroles .

Comparison with Similar Compounds

    Pyrrole: The parent compound, lacking the methyl groups at positions 3 and 4.

    2,5-Dimethylpyrrole: Similar structure but with methyl groups at positions 2 and 5.

    Indole: Contains a fused benzene ring, making it structurally more complex.

Uniqueness: 3,4-Dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOWGWQOFZNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87106-17-0
Record name 1H-Pyrrole, 3,4-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87106-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70415920
Record name 3,4-DIMETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-51-5
Record name 3,4-Dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-DIMETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Based on D. O. Cheng, T. L. Bowman, E. LeGoff, J. Heterocyclic Chem. 13, 1145 (1976), 3,4-dimethylpyrrole was synthesized starting from p-toluol-sulfonylmethyliso-cyanide and crotonic-acid-ethyl-ester. The dimethyl compound was quickly obtained after reduction of the intermediary 3-(ethoxycarbonyl)-4-methylpyrrole, but at only 18% total yield. The material had a melting point of 25°-28° C. H-NMR (CDCl3): 2.04 (s, 6H), 6.50 (d, 2H), 7.33 (s br, 1H).
[Compound]
Name
Heterocyclic
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0 (± 1) mol
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reactant
Reaction Step One
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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